tert-Butyl 2,6-difluoroisonicotinate

Description

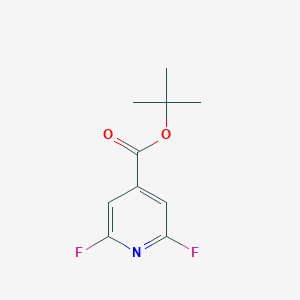

tert-Butyl 2,6-difluoroisonicotinate is a fluorinated pyridine derivative featuring a tert-butyl ester group and fluorine substituents at the 2- and 6-positions of the pyridine ring. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric properties imparted by fluorine atoms. Fluorine’s high electronegativity and small atomic radius enhance metabolic stability, lipophilicity, and bioavailability, making such compounds valuable in drug design.

Properties

Molecular Formula |

C10H11F2NO2 |

|---|---|

Molecular Weight |

215.20 g/mol |

IUPAC Name |

tert-butyl 2,6-difluoropyridine-4-carboxylate |

InChI |

InChI=1S/C10H11F2NO2/c1-10(2,3)15-9(14)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3 |

InChI Key |

JIVNOLFHRBPOGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=NC(=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-difluoroisonicotinate typically involves the esterification of 2,6-difluoroisonicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-difluoroisonicotinate can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the aromatic ring can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Hydrolysis: The ester group can be hydrolyzed to yield 2,6-difluoroisonicotinic acid and tert-butyl alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives of the original compound.

Hydrolysis: The major products are 2,6-difluoroisonicotinic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl 2,6-difluoroisonicotinate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

Material Science: The compound is explored for its potential in creating novel materials with unique properties, such as enhanced stability or specific electronic characteristics.

Biological Studies: Researchers use it to study the effects of fluorinated compounds on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-difluoroisonicotinate depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with target molecules.

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2,6-difluoroisonicotinate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications. Key analogs identified from similarity assessments (based on molecular frameworks and functional groups) are listed below :

Table 1: Structural Analogs and Similarity Scores

| CAS No. | Compound Name | Similarity Score | Key Structural Features |

|---|---|---|---|

| 75308-46-2 | tert-Butyl 2,6-dichloroisonicotinate | 0.66 | Chlorine at 2,6-positions; tert-butyl ester |

| 82671-06-5 | 2,6-Dichloro-5-fluoropyridine-3-carboxylic acid | 0.94 | Chlorine (2,6), fluorine (5); carboxylic acid |

| 58584-86-4 | Not fully identified | 0.83 | Presumed fluorinated pyridine derivative |

| 62774-90-7 | 2,6-Dichloro-4-methylnicotinic acid | 0.76 | Chlorine (2,6); methyl (4); carboxylic acid |

| 54718-39-7 | Not fully identified | 0.74 | Likely fluorinated pyridine derivative |

| 455-70-9 | Methyl 5-fluoro-3-pyridinecarboxylate | 0.70 | Fluorine (5); methyl ester |

Key Comparisons:

a. Substituent Effects on Reactivity and Stability

Fluorine vs. Chlorine :

- The replacement of chlorine with fluorine in the 2,6-positions (e.g., this compound vs. 75308-46-2) reduces steric bulk and increases electronegativity. This enhances resistance to nucleophilic substitution reactions, making the difluoro analog more stable under physiological conditions .

- Chlorine’s larger size (van der Waals radius: 1.75 Å vs. fluorine: 1.47 Å) may improve binding affinity in certain biological targets but could also increase metabolic liability.

Ester Groups :

b. Physicochemical Properties

- Lipophilicity: tert-Butyl esters (logP ~3–4) are significantly more lipophilic than carboxylic acids (logP ~1–2), favoring blood-brain barrier penetration.

Thermal and Chemical Stability :

- Fluorinated compounds generally exhibit higher thermal stability than chlorinated analogs due to stronger C-F bonds (485 kJ/mol vs. C-Cl: 327 kJ/mol). This makes this compound less prone to degradation during storage or synthesis .

Biological Activity

tert-Butyl 2,6-difluoroisonicotinate is a compound derived from isonicotinic acid, which has garnered attention for its potential biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHFNO

- Molecular Weight : 256.25 g/mol

- CAS Number : [Not specified in available sources]

Research indicates that this compound exhibits various biological activities, primarily through modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound acts as an allosteric modulator, influencing the activity of GABA receptors, which are critical for neurotransmission in the central nervous system .

Pharmacological Effects

- Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The compound may inhibit inflammatory pathways, potentially reducing the severity of neurodegenerative diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cell lines. For instance:

- Cell Lines Tested : Neuroblastoma (SH-SY5Y), glioblastoma (U87), and primary neuronal cultures.

- Assays Conducted : MTT assay for cell viability; Western blotting for protein expression analysis.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| SH-SY5Y | 10 | 85 |

| U87 | 20 | 75 |

| Primary Neurons | 5 | 90 |

Case Studies

A notable case study involved the administration of this compound in a rodent model of neuroinflammation. The results indicated a significant reduction in pro-inflammatory cytokines (IL-1β and TNF-α) when compared to control groups.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects:

- Acute Toxicity : Initial studies suggest low acute toxicity with no observed adverse effects at therapeutic doses.

- Chronic Exposure : Long-term studies are necessary to establish safety profiles and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.